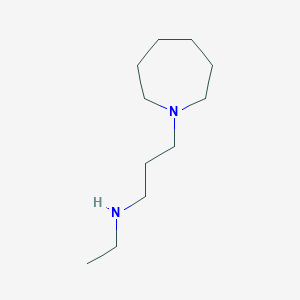
3-(1-Azepanyl)-N-ethyl-1-propanamine
Übersicht
Beschreibung
3-(1-Azepanyl)-N-ethyl-1-propanamine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 3-(1-Azepanyl)-N-ethyl-1-propanamine are currently unknown. This compound is a specialty product for proteomics research . More research is needed to identify its specific targets and their roles.
Biochemical Pathways
As a specialty product for proteomics research , it may be involved in protein-related pathways
Result of Action
As a specialty product for proteomics research , it may have effects on protein structure or function, but specific effects are yet to be determined.
Biologische Aktivität
3-(1-Azepanyl)-N-ethyl-1-propanamine, also known as N-[2-(1-Azepanyl)ethyl]-2-propanamine, is a chemical compound characterized by its azepane ring and propanamine structure. Its molecular formula is with a molecular weight of approximately 184.33 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and receptor types. Preliminary studies suggest that it may interact with:
- Dopaminergic receptors : Potential implications in mood regulation and neuropsychiatric disorders.
- Serotonergic receptors : Possible effects on anxiety and depression.
- Adrenergic receptors : Involvement in cardiovascular responses.
These interactions indicate a multifaceted role in modulating physiological responses, which could be harnessed for therapeutic purposes.
Pharmacological Applications
The compound's unique structure allows it to exhibit several pharmacological properties:
- Anxiolytic effects : Potential use in treating anxiety disorders.
- Neuroprotective properties : Implications for conditions such as Alzheimer's disease due to its interaction with neurotrophic factors.
- Anticancer activity : Early investigations suggest cytotoxic effects on certain cancer cell lines, warranting further exploration.
Case Studies and Research Findings
Recent studies have evaluated the compound's efficacy in various biological assays:
- Cytotoxicity Assays :
- Neuropharmacological Studies :
- Receptor Binding Studies :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride | C7H18ClN | Simpler structure; less complex biological activity |
| 2-(Azepan-1-YL)ethanamine hydrochloride | C8H19ClN2 | Lacks propanamine structure; different pharmacological profile |
| N-(2-Azepan-1-ylethyl)-N-isopropylamine | C11H24N2 | Similar amine functionality but distinct activity |
The presence of the azepane ring combined with the propanamine structure in this compound distinguishes it from these compounds, suggesting unique pharmacological properties worthy of further exploration.
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-12-8-7-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHMZYAYEFBPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















